molecular formula C17H13NO5 B5504066 N,3-bis(1,3-benzodioxol-5-yl)acrylamide CAS No. 1056639-88-3

N,3-bis(1,3-benzodioxol-5-yl)acrylamide

Cat. No. B5504066
CAS RN: 1056639-88-3
M. Wt: 311.29 g/mol
InChI Key: ZQAHKDUZHISWBE-QHHAFSJGSA-N
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Description

N,3-bis(1,3-benzodioxol-5-yl)acrylamide is a chemical compound expected to exhibit unique properties due to its molecular structure. It involves acrylamide linked with benzodioxolyl groups, which could influence its reactivity and interaction with other molecules. The synthesis and analysis of such compounds are crucial for understanding their potential applications in various fields, including materials science and organic chemistry.

Synthesis Analysis

The synthesis of compounds similar to this compound often involves complex organic reactions. For example, the synthesis of related acrylamide monomers can be achieved through reactions involving chloroacetone and hydroxy-benzonitrile under basic conditions, followed by reactions with acryloyl chloride and triethylamine at low temperatures (Barım & Akman, 2019).

Molecular Structure Analysis

Molecular structure analysis is essential for understanding the chemical behavior of compounds. Techniques such as X-ray crystallography can determine the crystal structure of related compounds, providing insights into their molecular arrangements and interactions (Dölling et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving acrylamide derivatives can lead to a variety of products, depending on the reactants and conditions. The reactivity of such compounds is influenced by their molecular structure, especially the presence of functional groups like acrylamide, which can participate in polymerization reactions (Wang et al., 2010).

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility and melting points, are crucial for their practical applications. These properties can be modified by altering the molecular structure, for instance, through the introduction of different substituents (Modarresi-Saryazdi et al., 2018).

Chemical Properties Analysis

The chemical properties of compounds like this compound are influenced by their functional groups. Acrylamide derivatives are known for their reactivity in polymerization reactions, which can be utilized to create polymers with specific characteristics (Sivaram & Dasgupta, 1994).

Scientific Research Applications

RAFT Polymerization and Polymer Modification

  • The reversible addition-fragmentation chain transfer (RAFT) polymerization technique has been employed to synthesize homopolymers from water-soluble bisubstituted acrylamide derivatives, showcasing the potential for precise control over polymer structure and functionality. Such polymers have applications in molecular biology and biomedicine due to their ability to be grafted to latex particles and used as immobilization sites for biological molecules (Favier et al., 2002).

Asymmetric Hydrogenation Catalysts

  • Chiral bis(phospholane) ligands, synthesized for use in rhodium-catalyzed asymmetric hydrogenation reactions, demonstrate the chemical versatility of acrylamide derivatives in creating catalysts for producing enantioselective α-amino acid derivatives, highlighting their importance in pharmaceutical synthesis (Burk et al., 1993).

Crosslinking and Copolymerization

  • Acrylamide and its derivatives are utilized in crosslinking copolymerization processes to form hydrogels with specific properties. These materials have applications ranging from wastewater treatment to drug delivery systems, where their ability to absorb water and respond to environmental conditions can be tailored for specific uses (Naghash et al., 2002).

Biomedical Applications

  • Poly(acrylamide-co-acrylic acid) hydrogels, prepared by free radical polymerization, demonstrate the potential for use in pharmaceutical applications due to their pH-sensitive swelling behavior. This property is crucial for developing controlled drug release systems that respond to the pH of the surrounding environment (Nesrinne & Djamel, 2017).

Hydrogel-Based Drug Delivery Systems

  • Starch-based biodegradable hydrogels have been developed for potential biomedical applications as drug delivery systems. Their design allows for the controlled release of drugs, showcasing the adaptability of acrylamide derivatives in creating materials that can safely and effectively deliver therapeutic agents (Elvira et al., 2002).

Future Directions

Future research on “N,3-bis(1,3-benzodioxol-5-yl)acrylamide” and similar compounds may focus on further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

(E)-N,3-bis(1,3-benzodioxol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c19-17(18-12-3-5-14-16(8-12)23-10-21-14)6-2-11-1-4-13-15(7-11)22-9-20-13/h1-8H,9-10H2,(H,18,19)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAHKDUZHISWBE-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350480
Record name N,3-di(1,3-benzodioxol-5-yl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1056639-88-3, 5359-02-4
Record name (2E)-N,3-Bis(1,3-benzodioxol-5-yl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1056639-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,3-di(1,3-benzodioxol-5-yl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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